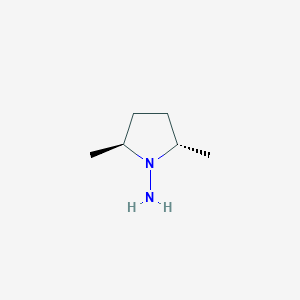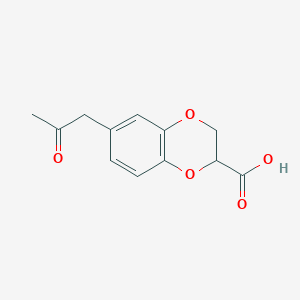![molecular formula C15H32O2Si B14185353 8-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyloct-3-en-2-ol CAS No. 917882-98-5](/img/structure/B14185353.png)
8-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyloct-3-en-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyloct-3-en-2-ol is an organic compound that features a tert-butyl(dimethyl)silyl group attached to an octenol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyloct-3-en-2-ol typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether. The resulting silyl-protected alcohol can then be subjected to further functionalization to introduce the octenol moiety .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and development rather than large-scale manufacturing. the principles of protecting group chemistry and standard organic synthesis techniques would apply.
Analyse Chemischer Reaktionen
Types of Reactions
8-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyloct-3-en-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated alcohols.
Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Saturated alcohols.
Substitution: Various substituted silyl ethers depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
8-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyloct-3-en-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving silyl-protected substrates.
Medicine: Potential use in the development of pharmaceuticals where silyl protection is required for stability.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action for 8-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyloct-3-en-2-ol primarily involves its role as a protecting group in organic synthesis. The tert-butyl(dimethyl)silyl group protects hydroxyl functionalities from unwanted reactions, allowing selective transformations at other sites in the molecule. This protection is crucial in multi-step synthesis processes where specific functional group manipulation is required .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8-{[tert-Butyl(dimethyl)silyl]oxy}-4-ethyloct-3-en-2-ol
- 8-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyloct-3-en-2-one
Uniqueness
8-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyloct-3-en-2-ol is unique due to its specific structural configuration, which combines a silyl-protected alcohol with an octenol backbone. This combination allows for selective reactions and functional group transformations that are not possible with other similar compounds .
Eigenschaften
CAS-Nummer |
917882-98-5 |
|---|---|
Molekularformel |
C15H32O2Si |
Molekulargewicht |
272.50 g/mol |
IUPAC-Name |
8-[tert-butyl(dimethyl)silyl]oxy-4-methyloct-3-en-2-ol |
InChI |
InChI=1S/C15H32O2Si/c1-13(12-14(2)16)10-8-9-11-17-18(6,7)15(3,4)5/h12,14,16H,8-11H2,1-7H3 |
InChI-Schlüssel |
YOTGQMDHXNGDDI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C=C(C)CCCCO[Si](C)(C)C(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Phenyl-3-{[1-(phenylsulfanyl)naphthalen-2-yl]amino}but-2-en-1-one](/img/structure/B14185278.png)
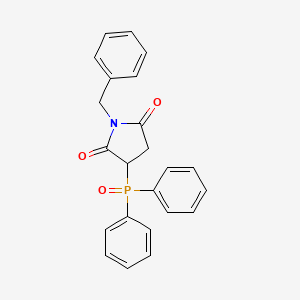
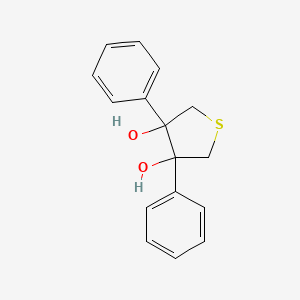

![5-[5-(1-Hydroxynonyl)oxolan-2-YL]pentanoic acid](/img/structure/B14185301.png)
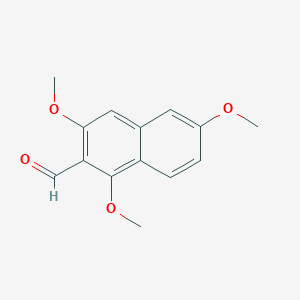


![9-Bromo-6-[(morpholin-4-yl)methyl]benzo[h]isoquinolin-1(2H)-one](/img/structure/B14185328.png)
![Urea, N-(2-pyridinylmethyl)-N'-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-](/img/structure/B14185331.png)
